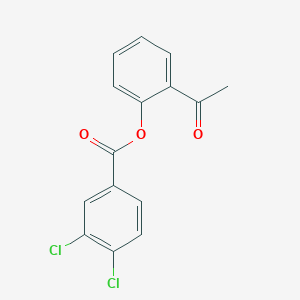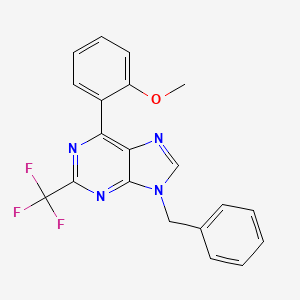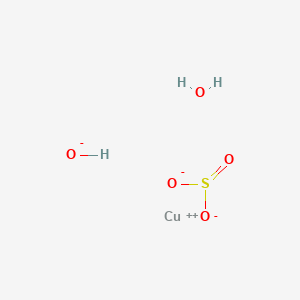
Copper Hydroxide Sulfite Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper Hydroxide Sulfite Hydrate is a compound that combines copper, hydroxide, sulfite, and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper Hydroxide Sulfite Hydrate can be synthesized through a series of chemical reactions involving copper salts, hydroxide ions, and sulfite ions. One common method involves the reaction of copper sulfate with sodium hydroxide to form copper hydroxide, followed by the addition of sodium sulfite to form the desired compound. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. The process often includes the use of reactors, filtration systems, and crystallization techniques to obtain the final product. The industrial methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Copper Hydroxide Sulfite Hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper sulfate and other oxidation products.
Reduction: It can be reduced to form copper metal and other reduced species.
Substitution: The hydroxide and sulfite ions can be substituted with other anions or cations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (such as sulfuric acid and nitric acid), bases (such as sodium hydroxide), and reducing agents (such as hydrazine). The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound include copper sulfate, copper nitrate, and copper metal. These products have their own unique properties and applications in various fields.
Applications De Recherche Scientifique
Copper Hydroxide Sulfite Hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pigments, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Copper Hydroxide Sulfite Hydrate involves its interaction with molecular targets and pathways in biological systems. The compound can catalyze reactions that produce reactive oxygen species, leading to oxidative stress and cell damage. It can also bind to proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Copper Hydroxide Sulfite Hydrate include:
Copper Hydroxide: Known for its use as a fungicide and in the production of other copper compounds.
Copper Sulfate: Widely used in agriculture, medicine, and industry for its antimicrobial properties.
Copper Nitrate: Used in various chemical synthesis processes and as a catalyst.
Uniqueness
This compound is unique due to its combination of hydroxide and sulfite ions, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other copper compounds may not be as effective.
Propriétés
Numéro CAS |
114927-79-6 |
|---|---|
Formule moléculaire |
CuH3O5S- |
Poids moléculaire |
178.63 g/mol |
Nom IUPAC |
copper;hydroxide;sulfite;hydrate |
InChI |
InChI=1S/Cu.H2O3S.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-3 |
Clé InChI |
PVLIWNWMRNQALM-UHFFFAOYSA-K |
SMILES canonique |
O.[OH-].[O-]S(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


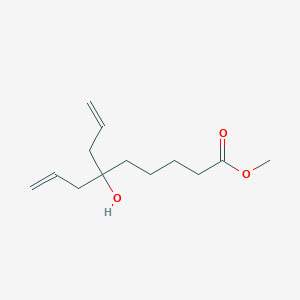
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
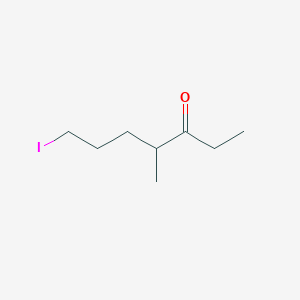
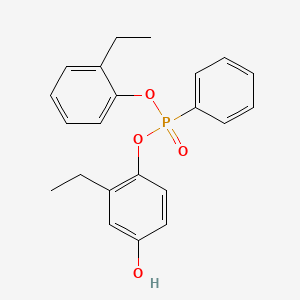
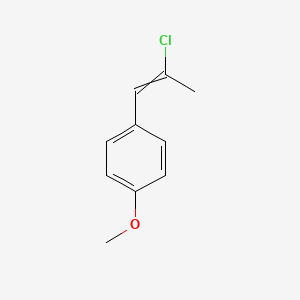


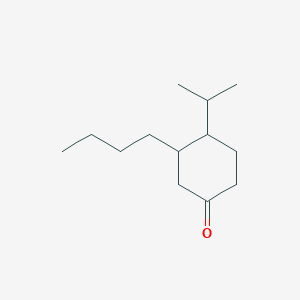
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
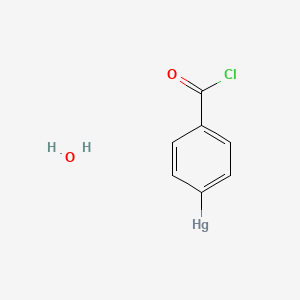
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
